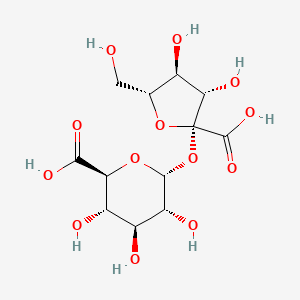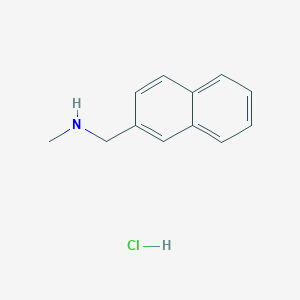
Methyl-2-naphthalenemethylamine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl-2-naphthalenemethylamine Hydrochloride, also known as N-Methyl-2-naphthalenemethanamine Hydrochloride, is an organic compound with the molecular formula C12H14ClN and a molecular weight of 207.7 g/mol . This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-2-naphthalenemethylamine Hydrochloride typically involves the methylation of 2-naphthalenemethanamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The hydrochloride salt is formed by reacting the free base with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl-2-naphthalenemethylamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalenemethylamine derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can undergo substitution reactions, where the methyl group or the naphthalene ring is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions include various naphthalenemethylamine derivatives, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds .
Scientific Research Applications
Methyl-2-naphthalenemethylamine Hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and mechanisms involving amine derivatives.
Medicine: It serves as a precursor in the synthesis of antifungal agents like terbinafine.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl-2-naphthalenemethylamine Hydrochloride involves its interaction with biological molecules and pathways. The compound acts as a precursor in the synthesis of active pharmaceutical ingredients, influencing various molecular targets and pathways. For example, in the synthesis of terbinafine, it plays a crucial role in inhibiting fungal growth by targeting specific enzymes involved in the biosynthesis of ergosterol .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-1-naphthalenemethylamine Hydrochloride: This compound has a similar structure but differs in the position of the methyl group on the naphthalene ring.
N-Methyl-2-naphthalenemethanamine: The free base form of Methyl-2-naphthalenemethylamine Hydrochloride.
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its role as an intermediate in the synthesis of pharmaceuticals like terbinafine highlights its importance in medicinal chemistry .
Properties
Molecular Formula |
C12H14ClN |
|---|---|
Molecular Weight |
207.70 g/mol |
IUPAC Name |
N-methyl-1-naphthalen-2-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C12H13N.ClH/c1-13-9-10-6-7-11-4-2-3-5-12(11)8-10;/h2-8,13H,9H2,1H3;1H |
InChI Key |
DAVXNFWSIRULGZ-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC2=CC=CC=C2C=C1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


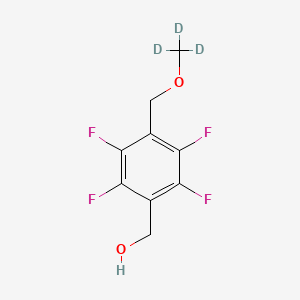

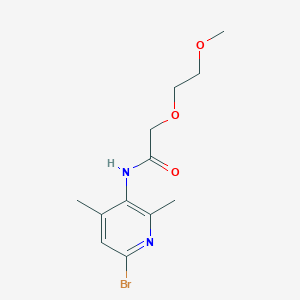
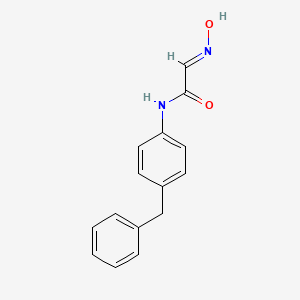

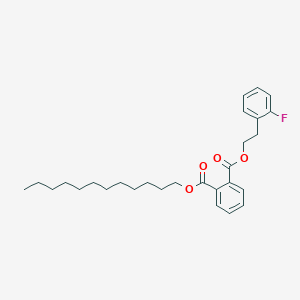
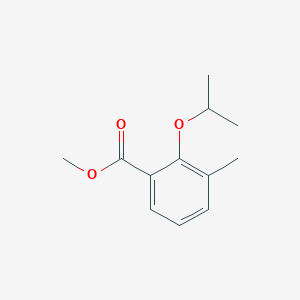
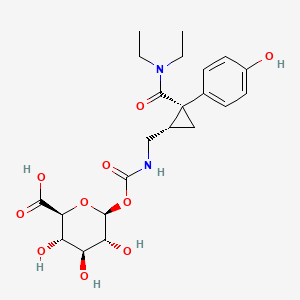
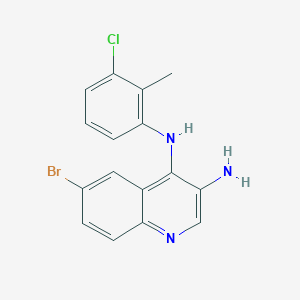
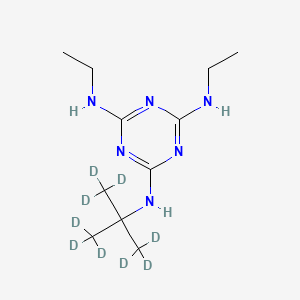
![[(4aR,6S,7R,8S,8aS)-7-benzoyloxy-6-(4-methyl-2-oxochromen-7-yl)oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate](/img/structure/B13843917.png)
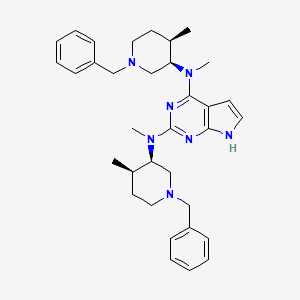
![disodium;1-[7-[[7-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-7-oxoheptyl]disulfanyl]heptanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B13843934.png)
